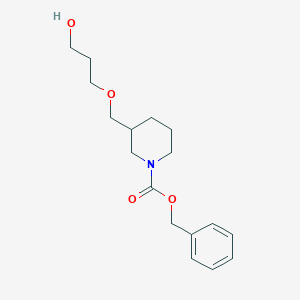
Benzyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 3-chloropropanol, and piperidine-1-carboxylic acid.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of benzylamine with 3-chloropropanol to form benzyl 3-hydroxypropylamine.
Cyclization: The intermediate benzyl 3-hydroxypropylamine undergoes cyclization with piperidine-1-carboxylic acid to form the piperidine ring.
Esterification: The final step involves the esterification of the piperidine ring with benzyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where the reactions are carried out in a controlled environment.
Continuous Flow Reactors: Employed for large-scale production, offering better control over reaction parameters and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products Formed
Oxidation: Formation of benzyl 3-((3-carboxypropoxy)methyl)piperidine-1-carboxylate.
Reduction: Formation of benzyl 3-((3-hydroxypropyl)methyl)piperidine-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The hydroxypropoxy moiety and piperidine ring play crucial roles in its binding affinity and selectivity towards the target molecules. The exact pathways and molecular targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate
- Benzyl 3-hydroxy-3-methyl-piperidine-1-carboxylate
Uniqueness
Benzyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the hydroxypropoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility, stability, and potential biological activity compared to similar compounds. The combination of the benzyl group, piperidine ring, and hydroxypropoxy moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl 3-(3-hydroxypropoxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c19-10-5-11-21-13-16-8-4-9-18(12-16)17(20)22-14-15-6-2-1-3-7-15/h1-3,6-7,16,19H,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLKPOOGGVAENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)COCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














